1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide
Description
1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields Indole derivatives are widely studied due to their presence in many natural products and pharmaceuticals
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-(cyanomethyl)-N-methylindole-6-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-14-12(16)10-3-2-9-4-6-15(7-5-13)11(9)8-10/h2-4,6,8H,7H2,1H3,(H,14,16) |
InChI Key |
PNKOLVQQDUHBII-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C=CN2CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced using cyanomethylation reactions. This often involves the reaction of the indole derivative with cyanomethyl halides in the presence of a base.
N-Methylation: The N-methylation of the indole nitrogen can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the indole derivative with appropriate carboxylic acid derivatives or through direct amidation reactions.
Industrial Production Methods
Industrial production of 1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanomethyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the cyanomethyl group, such as primary amines.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(cyanomethyl)-1H-indole-6-carboxamide: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
N-methyl-1H-indole-6-carboxamide: Lacks the cyanomethyl group, which may influence its chemical properties and applications.
1-(cyanomethyl)-N-methyl-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at a different position, potentially altering its reactivity and biological effects.
Uniqueness
1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide is unique due to the presence of both the cyanomethyl and N-methyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
